5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, cyano, and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under specific conditions, followed by cyclization and further functionalization . The reaction conditions often require the use of organic solvents and inert gas protection to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize side reactions. These methods often involve optimizing reaction conditions such as temperature, pH, and solvent choice. For example, the use of weak acidic conditions and specific chlorination steps can enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl)phenyl-1H-pyrazole: Similar structure but different substituents, leading to distinct chemical and biological properties.
5-amino-2-fluorobenzonitrile: Shares the amino and fluorophenyl groups but lacks the pyrazole ring, resulting in different reactivity and applications.
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H12FN5 |
---|---|
Molecular Weight |
329.3g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(2-fluorophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H12FN5/c20-17-9-5-4-6-13(17)10-14(11-21)18-16(12-22)19(23)25(24-18)15-7-2-1-3-8-15/h1-10H,23H2/b14-10+ |
InChI Key |
WDMOHQDEGKYVHD-GXDHUFHOSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC=C3F)C#N)C#N)N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=CC=C3F)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC=C3F)C#N)C#N)N |
Origin of Product |
United States |
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